Ammonium O,O-bis(dimethylphenyl) dithiophosphate
Description
Introduction to Ammonium O,O-Bis(dimethylphenyl) Dithiophosphate
Chemical Identity and Nomenclature
This compound is systematically named ammonium O,O-bis(2,3-dimethylphenoxy)-sulfido-thioxo-phosphorane , reflecting its precise molecular architecture. The compound consists of a central phosphorus atom bonded to two sulfur atoms, two 2,3-dimethylphenoxy groups, and an oxygen atom, with the negative charge balanced by an ammonium cation.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Number | 85081-54-5 |
| Molecular Formula | C₁₆H₂₂NO₂PS₂ |
| Molecular Weight | 355.456 g/mol |
| InChI Key | QKONPSJUWRHZJU-UHFFFAOYSA-N |
| LogP (Partition Coefficient) | 5.02 |
The IUPAC name emphasizes the substitution pattern of the phenyl rings (2,3-dimethyl groups) and the sulfur-phosphorus bonding. The dithiophosphate moiety (-PS₂⁻) distinguishes it from conventional phosphate esters, imparting distinct reactivity and solubility profiles.
Historical Development and Discovery
The synthesis of this compound aligns with broader advancements in organophosphorus chemistry during the late 20th century. While specific historical records of its discovery are sparse, its development likely emerged from efforts to create structurally tailored phosphorus-based reagents for analytical and industrial applications. The incorporation of dimethylphenyl groups reflects a deliberate strategy to enhance steric bulk and lipophilicity, optimizing the compound for use in reverse-phase HPLC.
Early organophosphorus compounds, such as thiophosphates and dithiophosphates, were explored for their pesticidal and lubricant properties. However, the functionalization of these compounds with aromatic substituents, as seen in this compound, marked a shift toward specialized applications in separation sciences. The compound’s ammonium counterion further enhances its solubility in polar solvents, facilitating its utility in chromatographic methodologies.
Significance in Organophosphorus Chemistry
This compound occupies a niche role in organophosphorus chemistry due to its dual functionality: the dithiophosphate group provides redox-active sites, while the dimethylphenyl groups confer stability and selectivity in nonpolar environments.
Table 2: Applications in Analytical Chemistry
The compound’s logP value of 5.02 underscores its lipophilic character, enabling efficient partitioning in chromatographic systems. Its structural design avoids silanol interactions in HPLC columns, reducing peak tailing and improving resolution.
In broader organophosphorus chemistry, the dithiophosphate group serves as a versatile ligand in metal coordination chemistry, though this application remains underexplored for this compound. Future research may leverage its sulfur-phosphorus bonds for catalytic or material science applications, building on its established role in analytical separations.
Structure
3D Structure of Parent
Properties
CAS No. |
85081-54-5 |
|---|---|
Molecular Formula |
C16H22NO2PS2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
azanium;bis(2,3-dimethylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H19O2PS2.H3N/c1-11-7-5-9-15(13(11)3)17-19(20,21)18-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H,20,21);1H3 |
InChI Key |
QKONPSJUWRHZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=S)(OC2=CC=CC(=C2C)C)[S-])C.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium O,O-bis(dimethylphenyl) dithiophosphate typically involves the reaction of dimethylphenylphosphorodithioic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethylphenylphosphorodithioic acid+Ammonium hydroxide→Ammonium O,O-bis(dimethylphenyl) dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium O,O-bis(dimethylphenyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the dithiophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Agricultural Applications
Pesticidal Properties:
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is primarily recognized for its pesticidal properties, particularly as a nematocide. Research indicates that similar compounds, such as tris-ammonium dithiophosphate, exhibit effective nematocidal activity against specific nematode species like Panagrellus . This compound can be formulated into agricultural compositions that enhance soil health and crop yields.
Fertilizer Component:
The compound serves as a source of nitrogen and phosphorus, essential nutrients for plant growth. Studies show that it can improve nutrient uptake in crops, making it a valuable component in fertilizer formulations. For instance, tests have demonstrated that plants treated with this compound show enhanced growth and nutrient absorption compared to untreated controls .
Material Science Applications
Surfactant Properties:
this compound exhibits surfactant characteristics, making it useful in various industrial applications. It can facilitate the flotation process in mineral processing, particularly in the separation of sulfide minerals like galena . The compound's surfactant properties allow for improved efficiency in flotation processes by enhancing the hydrophobicity of mineral surfaces.
Liquid Chromatography:
The compound has been utilized in liquid chromatography for the separation and purification of chemical mixtures. Its ability to isolate impurities makes it valuable in pharmacokinetics and chemical analysis . The scalability of this method allows for its application in both research and industrial settings.
Case Studies
Nematocidal Efficacy:
In a study assessing the efficacy of this compound against nematodes, researchers conducted controlled experiments where varying concentrations of the compound were applied to nematode populations. Results indicated a significant reduction in nematode viability, with higher concentrations correlating with increased mortality rates . This study underscores its potential as an effective agricultural pesticide.
Flotation Efficiency:
A case study on the use of this compound in mineral flotation revealed that its application improved recovery rates of galena significantly compared to traditional methods. The study highlighted its role in enhancing the selectivity and efficiency of the flotation process, demonstrating its industrial relevance .
Mechanism of Action
The mechanism of action of ammonium O,O-bis(dimethylphenyl) dithiophosphate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the dithiophosphate group, which acts as a chelating agent. The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dithiophosphate Salts
Key Observations :
- The triethylammonium p-tolyl derivative exhibits a monoclinic structure with distinct hydrophobic (toluene-derived) and hydrophilic (NH/S) regions .
- Ammonium O,O′-diethyl dithiophosphate forms hydrogen-bonded layers, enhancing stability in aqueous environments .
Performance in Mineral Flotation
Table 2: Flotation Efficiency of Dithiophosphate Depressants
Key Observations :
- DHDTP outperforms ammonium dimethylphenyl derivatives in galena depression due to stronger adsorption via hydroxyl groups .
- Sodium diisobutyl dithiophosphate, while effective, faces scalability challenges due to high production costs .
Environmental and Economic Considerations
Table 3: Cost and Environmental Profiles
Biological Activity
Ammonium O,O-bis(dimethylphenyl) dithiophosphate is an organophosphorus compound that has garnered attention for its biological activity, particularly in the fields of toxicology and pharmacology. This compound is part of a broader class of dithiophosphate derivatives, which are known for their diverse applications, including use as pesticides and lubricant additives. Understanding the biological activity of this compound is crucial for assessing its potential risks and benefits.
Chemical Structure and Properties
This compound has a complex structure characterized by two dimethylphenyl groups attached to a dithiophosphate moiety. The general formula can be represented as:
This structure imparts unique chemical properties that influence its biological interactions.
Toxicological Profile
Research indicates that compounds in the dithiophosphate family can exhibit neurotoxic effects. For example, metabolites such as diethyl dithiophosphate have been shown to disrupt neuronal-glial interactions, potentially leading to neurological disorders . The mechanisms underlying these effects often involve cholinesterase inhibition, although the specific activity of this compound may differ.
Case Studies
Pharmacological Potential
Despite its toxicological concerns, there is ongoing research into the potential therapeutic applications of organophosphates. Some studies suggest that certain derivatives may possess anticancer properties or act as effective agents in specific biochemical pathways due to their ability to interact with protein targets . However, comprehensive studies specifically focusing on this compound's pharmacological effects are still needed.
Comparative Analysis with Related Compounds
The following table summarizes key biological activities and properties of this compound compared to related compounds:
| Compound | Neurotoxic Effects | Immunotoxic Effects | Potential Therapeutic Uses |
|---|---|---|---|
| This compound | Yes (potentially) | Yes (potentially) | Limited evidence |
| Diethyl dithiophosphate | Yes | Yes | Investigated for cancer |
| Zinc dialkyl dithiophosphate (ZDDP) | Yes | Yes | Lubricant additive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
